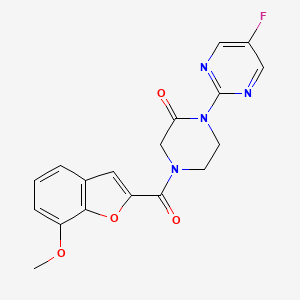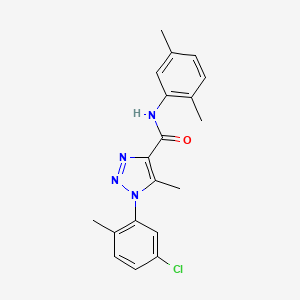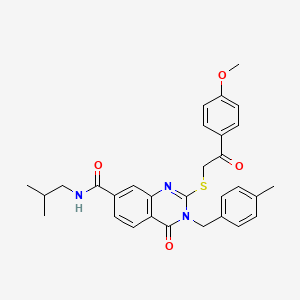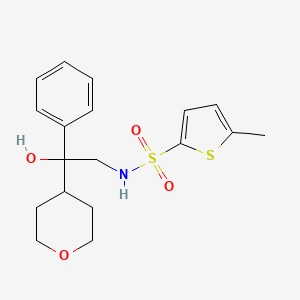
1-(5-Fluoropyrimidin-2-yl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoropyrimidin-2-yl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazin-2-one, also known as FBMTP, is a chemical compound that has been studied for its potential use in scientific research. FBMTP is a derivative of benzofuran, which is a heterocyclic compound that has been shown to have various biological activities.
作用機序
1-(5-Fluoropyrimidin-2-yl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazin-2-one binds to zinc ions with high selectivity and affinity, resulting in a fluorescence emission that can be detected using fluorescence microscopy. The mechanism of action of this compound involves the coordination of the benzofuran moiety with the zinc ion, which induces a conformational change in the molecule, leading to an increase in fluorescence emission. The fluorescence emission of this compound is highly sensitive to changes in zinc ion concentration, making it an excellent tool for imaging intracellular zinc ions.
Biochemical and Physiological Effects
This compound has been shown to have no significant effects on cellular viability or morphology, indicating that it is non-toxic and can be used in live-cell imaging studies. This compound has also been shown to be membrane-permeable, allowing it to enter cells and bind to intracellular zinc ions. The binding of this compound to zinc ions does not affect the activity of zinc-dependent enzymes or other biological processes that require zinc ions, indicating that it is a non-invasive tool for imaging intracellular zinc ions.
実験室実験の利点と制限
1-(5-Fluoropyrimidin-2-yl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazin-2-one has several advantages for lab experiments, including its high selectivity and affinity for zinc ions, its sensitivity to changes in zinc ion concentration, and its non-toxic nature. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which can affect its performance in live-cell imaging studies. Additionally, this compound has a relatively short excitation and emission wavelength, which can limit its use in multi-color imaging experiments.
将来の方向性
For 1-(5-Fluoropyrimidin-2-yl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazin-2-one research include the optimization of its solubility in aqueous solutions, the development of multi-color imaging probes, and the exploration of its potential use in animal models of disease. Overall, this compound is a promising tool for studying the role of zinc ions in various biological processes and disease states.
合成法
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazin-2-one involves the reaction of 7-methoxy-1-benzofuran-2-carbonyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 5-fluoropyrimidine-2-amine. The product is then purified using chromatography techniques. The synthesis of this compound has been reported in several research articles, and the method has been optimized for higher yields and purity.
科学的研究の応用
1-(5-Fluoropyrimidin-2-yl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazin-2-one has been studied for its potential use as a fluorescent probe for imaging intracellular zinc ions. Zinc is an essential micronutrient that plays a critical role in various biological processes, including DNA synthesis, protein synthesis, and immune function. The dysregulation of zinc homeostasis has been linked to several diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, the development of a fluorescent probe for imaging zinc ions in cells can provide valuable insights into the role of zinc in various biological processes and disease states.
特性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c1-26-13-4-2-3-11-7-14(27-16(11)13)17(25)22-5-6-23(15(24)10-22)18-20-8-12(19)9-21-18/h2-4,7-9H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGOSDMMXYBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2984748.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2984753.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2984754.png)
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2984755.png)

![7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2984757.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)


